Bis(2-cyanoethyl) ether

Beschreibung

The exact mass of the compound Bis(2-cyanoethyl) ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-cyanoethyl) ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-cyanoethyl) ether including the price, delivery time, and more detailed information at info@benchchem.com.

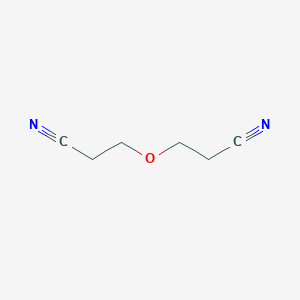

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-cyanoethoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-3-1-5-9-6-2-4-8/h1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGCCTGNWPKXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044154 | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White turnings; [Acros Organics MSDS] | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20408 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1656-48-0, 9004-41-5 | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulose, 2-cyanoethyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dicyanodiethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-oxydipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanoethyl Cellulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DICYANODIETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF1UOO2PHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Bis(2-cyanoethyl) ether" CAS number 1656-48-0

An In-Depth Technical Guide to Bis(2-cyanoethyl) ether (CAS: 1656-48-0) for Scientific Professionals

Introduction

Bis(2-cyanoethyl) ether, also known by its systematic IUPAC name 3,3'-Oxydipropionitrile, is a difunctional organic compound with the CAS number 1656-48-0.[1][2][3][4] Characterized by a central ether linkage flanked by two ethylnitrile groups, this molecule serves as a highly versatile and reactive intermediate in organic synthesis.[3][5] Its appearance is typically a colorless to pale yellow or brown liquid.[1][3] While stable under neutral conditions, its cyano groups and ether bond offer specific reaction sites, enabling its transformation into a variety of valuable downstream products, including dicarboxylic acids, diamines, and polymers.[3][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the physicochemical properties, synthesis, core reactivity, applications, and safety protocols associated with Bis(2-cyanoethyl) ether. The insights herein are intended to facilitate its effective and safe use in advanced research and development settings.

Physicochemical Properties and Molecular Identification

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. Bis(2-cyanoethyl) ether is very soluble in water and possesses a relatively low volatility.[1][3] Key identifying and physical data are summarized below.

Chemical Structure

Caption: Chemical Structure of Bis(2-cyanoethyl) ether.

Identification and Properties Table

| Identifier/Property | Value | Source(s) |

| CAS Number | 1656-48-0 | [1][3][4][6][7] |

| Molecular Formula | C₆H₈N₂O | [1][2][3][7] |

| Molecular Weight | 124.14 g/mol | [2][4][7] |

| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [2][4][8] |

| Synonyms | 3,3'-Oxydipropionitrile, 2,2'-Dicyanodiethyl ether | [3][4][7] |

| Appearance | Clear, colorless to brown liquid | [1][3] |

| Melting Point | -26.3 °C | [1][8] |

| Boiling Point | ~306-314 °C (at 1 atm) | [1][8] |

| 110-112 °C (at 0.5 mmHg) | ||

| Density | 1.043 g/mL (at 25 °C) | |

| Solubility in Water | Very soluble | [1] |

| Flash Point | 113-149 °C | [1] |

| InChI Key | BCGCCTGNWPKXJL-UHFFFAOYSA-N | [2][4][8] |

| SMILES | N#CCCOCCC#N | [8] |

Synthesis Pathway and Representative Protocol

The primary and most efficient method for producing Bis(2-cyanoethyl) ether is through the reaction of acrylonitrile with ethylene cyanohydrin, facilitated by an alkaline catalyst.[5] This process, a form of cyanoethylation, is notable for its high yields and purity.[5] Attempts to synthesize this compound via other routes, such as reacting bis(2-chloro-ethyl) ether with alkali metal cyanides, have proven unsuccessful.[5]

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Michael addition. The alkaline catalyst (e.g., NaOH) deprotonates the hydroxyl group of ethylene cyanohydrin, forming an alkoxide. This nucleophilic alkoxide then attacks the β-carbon of acrylonitrile. The resulting intermediate is then protonated by water or another proton source to yield the final product. The reaction can be accelerated by moderate warming.[5]

Caption: Simplified workflow of the base-catalyzed synthesis.

Laboratory-Scale Synthesis Protocol

This protocol is adapted from the methodology described in U.S. Patent 2,382,036.[5] It serves as a self-validating system where reaction completion can be monitored by the disappearance of reactants using techniques like GC or TLC.

Materials:

-

Ethylene cyanohydrin (1.0 mol)

-

Acrylonitrile (1.0 mol)

-

50% Sodium hydroxide solution (catalyst)

-

Water-immiscible solvent (e.g., ethylene dichloride or benzene)

-

Dilute hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine ethylene cyanohydrin (71 g, 1 mol) and acrylonitrile (53 g, 1 mol).

-

Initiation: Cool the mixture to approximately 10 °C using an ice bath. While stirring vigorously, add the 50% sodium hydroxide solution (1 g) dropwise, ensuring the temperature does not exceed 20-25 °C. The causality for this temperature control is to prevent runaway polymerization of acrylonitrile.

-

Reaction Progression: After the catalyst addition is complete, allow the mixture to warm to room temperature and continue stirring. The reaction is exothermic; gentle cooling may be required. Stir for an additional 2-4 hours to ensure completion.

-

Workup - Neutralization: Once the reaction is complete, neutralize the alkaline catalyst by adding dilute hydrochloric acid dropwise until the mixture is neutral to litmus paper. This step is critical to prevent base-catalyzed side reactions during purification.

-

Isolation:

-

Solvent Extraction: Add a water-immiscible solvent like ethylene dichloride. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Distillation: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation. Bis(2-cyanoethyl) ether distills at approximately 160-165 °C at 5-6 mm Hg.[5]

-

Core Applications & Chemical Reactivity

The synthetic utility of Bis(2-cyanoethyl) ether stems from the reactivity of its two nitrile functional groups and the stability of the ether linkage. This allows it to serve as a C3 building block for a range of more complex molecules.[3][9]

Caption: Key chemical transformations of Bis(2-cyanoethyl) ether.

Hydrolysis to Dicarboxylic Acids

The twin nitrile groups can be readily hydrolyzed under acidic conditions (e.g., using aqueous sulfuric acid) to yield the corresponding dicarboxylic acid, 3,3'-oxybis(propanoic acid).[5] This diacid is a valuable monomer for the synthesis of specialty polyamides and polyesters, and can be used as a flexible linker in metal-organic frameworks or in the design of drug molecules.

Hydrogenation to Diamines

Catalytic hydrogenation of the nitrile groups, typically using catalysts like Raney Nickel or Cobalt under hydrogen pressure, reduces them to primary amines, yielding 3,3'-oxybis(propan-1-amine).[5] This flexible diamine is a crucial building block for:

-

Polyamide Resins: Reacting with dicarboxylic acids to form specialized nylons.

-

Epoxy Curing Agents: The primary amine groups can react with epoxy resins.

-

Pharmaceutical Scaffolds: Diamines are fundamental components in the synthesis of various heterocyclic compounds and as linkers in drug-conjugate chemistry.

Use in Oligonucleotide Synthesis

While Bis(2-cyanoethyl) ether itself is not directly used, the 2-cyanoethyl group is a critical protecting group in automated DNA/RNA synthesis. A related phosphoramidite reagent, Bis(2-cyanoethyl) diisopropylphosphoramidite , is employed as a phosphitylating agent.[10] The cyanoethyl group serves as a phosphate protecting group that is stable to the conditions of oligonucleotide assembly but can be easily removed during the final deprotection step. This highlights the utility of the cyanoethyl moiety in complex biological synthesis, a field of great importance to drug development.

Safety, Handling, and Storage

Bis(2-cyanoethyl) ether is classified as a hazardous chemical and requires careful handling to minimize exposure.[6][11] Adherence to established safety protocols is mandatory.

Hazard Identification

The compound presents several health risks upon exposure.[1][6][11]

| Hazard Class | GHS Category | Description |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[6][11] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[6][11] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[6][11] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][6][11] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][6][11] |

| STOT (Single Exposure) | Category 3 | May cause respiratory irritation.[6][11] |

Recommended Handling and PPE

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][6] Do not eat, drink, or smoke in the work area.[6]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[1]

-

Peroxide Formation: As an ether, this compound may have the potential to form explosive peroxides upon prolonged exposure to air.[2] It is classified as a Class D peroxide-forming chemical.[2]

-

Decomposition: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]

Conclusion

Bis(2-cyanoethyl) ether (CAS 1656-48-0) is a synthetically valuable chemical intermediate defined by its dual nitrile functionality and central ether linkage. Its straightforward, high-yield synthesis and its ability to be converted into key building blocks like dicarboxylic acids and diamines make it a significant resource for materials science and organic synthesis. For professionals in drug development, its derivatives serve as important linkers and scaffolds, while the related 2-cyanoethyl protecting group is fundamental to oligonucleotide synthesis. Proper understanding of its reactivity, coupled with strict adherence to safety and handling protocols, enables its effective and responsible application in pioneering research and development endeavors.

References

-

Fisher Scientific. (2025). Safety Data Sheet: Bis(2-cyanoethyl) ether.

-

PrepChem.com. (n.d.). Synthesis of bis-(2-cyanoethyl) ether. Retrieved from

-

ChemicalBook. (n.d.). Bis(2-cyanoethyl)ether(1656-48-0). Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15452, Bis(2-cyanoethyl) ether. Retrieved from

-

CymitQuimica. (n.d.). CAS 1656-48-0: Bis(2-cyanoethyl) ether. Retrieved from

-

Chemcasts. (n.d.). bis(2-cyanoethyl) ether Properties vs Temperature. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Bis(2-cyanoethyl) ether.

-

Chemcasts. (n.d.). Thermophysical Properties of bis(2-cyanoethyl) ether. Retrieved from

-

Santa Cruz Biotechnology, Inc. (n.d.). 2-Cyanoethyl ether. Retrieved from

-

Bruson, H. A. (1945). U.S. Patent No. 2,382,036. Washington, DC: U.S. Patent and Trademark Office.

-

Fisher Scientific. (n.d.). Bis(2-cyanoethyl) ether, 98%. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Cyanoethyl ether, 98%. Retrieved from

-

MedChemExpress. (n.d.). Bis(2-cyanoethyl) diisopropylphosphoramidite. Retrieved from

-

Wikipedia. (n.d.). Propionitrile. Retrieved from

Sources

- 1. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1656-48-0: Bis(2-cyanoethyl) ether | CymitQuimica [cymitquimica.com]

- 4. Bis(2-cyanoethyl) ether, 98% | Fisher Scientific [fishersci.ca]

- 5. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. chem-casts.com [chem-casts.com]

- 9. Propionitrile - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Synonyms for "Bis(2-cyanoethyl) ether" like 3,3'-Oxydipropionitrile

An In-Depth Technical Guide to 3,3'-Oxydipropionitrile

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3,3'-Oxydipropionitrile, a versatile dinitrile compound. It is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this molecule's properties, synthesis, and applications. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior and utility, ensuring a thorough and practical understanding.

Nomenclature and Identification: Establishing a Common Language

3,3'-Oxydipropionitrile is an organic compound known by several synonyms, which can often be a source of confusion in literature and supplier catalogs. Establishing a clear understanding of its nomenclature is the first step in any rigorous scientific discussion.

The most commonly used name is 3,3'-Oxydipropionitrile . However, it is frequently referred to as Bis(2-cyanoethyl) ether .[1] This alternative name provides a clear description of its structure: an ether linkage connecting two 2-cyanoethyl groups. Other synonyms you may encounter include:

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

Physicochemical Properties: A Quantitative Overview

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. 3,3'-Oxydipropionitrile is typically a colorless to pale yellow or brown liquid.[2][4] Its key properties are summarized in the table below. The presence of two polar nitrile groups and a central ether linkage results in a high boiling point, low vapor pressure, and significant solubility in water.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [1][4] |

| Molecular Weight | 124.14 g/mol | [1][5] |

| Appearance | Clear, colorless to brown liquid | [2][4][5] |

| Boiling Point | ~172 °C to 314 °C (Varies with pressure) | [4][6] |

| Melting Point | -26.3 °C | [4] |

| Density | ~1.05 g/cm³ | [7] |

| Refractive Index (@ 20°C) | ~1.44 | [5][6][7] |

| Flash Point | 113 °C - 149 °C (closed cup) | [4] |

| Solubility in Water | Very soluble | [4] |

| Vapor Pressure (@ 25°C) | 0.0005 mmHg | [4] |

Synthesis: The Cyanoethylation of Water

The primary industrial synthesis of 3,3'-Oxydipropionitrile is achieved through the base-catalyzed cyanoethylation of water, reacting two molecules of acrylonitrile with one molecule of water.[8] This reaction is an example of a Michael addition.

Causality of Experimental Choices:

-

Catalyst: The reaction requires an alkaline catalyst. Options include alkali metal hydroxides (NaOH, KOH), alkaline earth hydroxides (Ca(OH)₂), or strongly basic quaternary ammonium hydroxides.[8] The catalyst's role is to deprotonate water, forming the hydroxide ion (OH⁻), a potent nucleophile that initiates the attack on the electron-deficient β-carbon of acrylonitrile.

-

Temperature: The reaction proceeds at moderate temperatures, typically between 40 to 60 °C, to ensure a reasonable reaction rate without promoting unwanted polymerization of acrylonitrile.[8]

-

Neutralization: Upon completion, the reaction mixture is neutralized with a dilute acid. This step is crucial to quench the catalyst and prevent reverse reactions or side-product formation during product isolation.[8]

-

Isolation: As the product is water-soluble, isolation is often achieved via solvent extraction with a water-immiscible solvent or by direct distillation under reduced pressure to avoid thermal decomposition.[8]

The overall reaction can be visualized as follows:

Caption: Synthesis pathway of 3,3'-Oxydipropionitrile.

Core Applications: A Multifunctional Chemical

The unique combination of a flexible ether backbone and two terminal nitrile groups makes 3,3'-Oxydipropionitrile a valuable compound in several fields.

Intermediate in Organic Synthesis

The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or participate in other transformations, making it a versatile building block.[2][8] This allows for the synthesis of corresponding dicarboxylic acids, diamines, amides, and esters, which are precursors for manufacturing synthetic resins and plasticizers.[8][9]

High-Performance Solvent

With a high dielectric constant and a wide electrochemical window, 3,3'-Oxydipropionitrile and related nitrile solvents are highly suitable for electrochemical applications, such as in battery materials and electrolytes for supercapacitors.[6][10][11] Its polarity allows it to effectively dissolve salts, creating conductive solutions necessary for electrochemical cells.[12][13]

Material Science and Polymers

Its properties make it a candidate for use in materials science.[2] It can be used in the production of polymers and as a plasticizer, a substance added to polymers to increase their flexibility and durability.[8][9]

Analytical Characterization: A Protocol for Gas Chromatography (GC)

Ensuring the purity of 3,3'-Oxydipropionitrile is critical for its application, particularly in research and development. Gas chromatography is a standard method for assessing its purity.[5][7]

Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). The time it takes for a compound to travel through the column (retention time) is characteristic of that compound under specific conditions, and the area under its corresponding peak is proportional to its concentration.

Step-by-Step GC Protocol

-

Sample Preparation:

-

Prepare a ~1% (w/v) solution of the 3,3'-Oxydipropionitrile sample in a high-purity solvent like acetone or ethyl acetate. Ensure the solvent does not co-elute with the analyte or any expected impurities.

-

Vortex the sample until fully dissolved.

-

Transfer the solution to a 2 mL GC autosampler vial.

-

-

Instrumentation and Conditions: (These are typical starting conditions and may require optimization)

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1.0 mL/min.

-

Injector: Split/Splitless inlet.

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Detector: FID.

-

Detector Temperature: 300 °C.

-

Detector Gases: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup (e.g., Nitrogen, ~25 mL/min).

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

This method provides a percent purity relative to other volatile components detectable by FID. For absolute quantification, calibration with a certified reference standard is required.

-

Caption: Standard workflow for purity analysis by Gas Chromatography.

Safety, Handling, and Storage

3,3'-Oxydipropionitrile is a chemical that requires careful handling. It is classified as hazardous and can cause significant irritation.[14]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][15]

-

Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if there is a risk of inhaling vapors.[4]

-

-

Handling and Storage:

Conclusion

3,3'-Oxydipropionitrile, also known as Bis(2-cyanoethyl) ether, is a compound with significant utility rooted in its distinct molecular structure. Its dual nitrile functionality and central ether linkage provide a unique combination of polarity, reactivity, and stability. From its role as a versatile synthetic intermediate for polymers and pharmaceuticals to its application as a high-performance solvent in modern energy storage systems, a thorough understanding of its properties, synthesis, and safe handling procedures is essential for any scientist or researcher working with this molecule.

References

-

Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452. (n.d.). PubChem. [Link]

-

3,3′-Oxydipropionitrile. (n.d.). Starshinechemical. [Link]

- Bruson, H. A. (1945). Bis(2-cyanoethyl) ether and process for making same. U.S. Patent No. 2,382,036.

-

3,3'-Oxydipropionitrile, 500mL, Each. (n.d.). CP Lab Safety. [Link]

-

Propanenitrile, 3,3'-oxybis-. (n.d.). NIST Chemistry WebBook. [Link]

-

XII. Electrochemistry. (n.d.). [Link]

-

Abraham, K. M. (2010). Influence of Nonaqueous Solvents on the Electrochemistry of Oxygen in the Rechargeable Lithium-Air Battery. E-KEM Sciences. [Link]

-

Ávila-Gutiérrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. [Link]

- Continuous process for the manufacture of 3-hydroxy propionitrile. (2003).

-

Zhang, F., et al. (2018). Plasticizers Derived from Biomass Resources: A Short Review. PMC - PubMed Central. [Link]

-

Electrooxidation of low-permittivity solvents in acetonitrile and solubility of trihexylamine in acetonitrile. (2019). ResearchGate. [Link]

Sources

- 1. Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1656-48-0: Bis(2-cyanoethyl) ether | CymitQuimica [cymitquimica.com]

- 3. Propanenitrile, 3,3'-oxybis- [webbook.nist.gov]

- 4. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 3,3'-Oxydipropionitrile | Starshinechemical [starshinechemical.com]

- 7. labproinc.com [labproinc.com]

- 8. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 9. Plasticizers Derived from Biomass Resources: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-kemsciences.com [e-kemsciences.com]

- 11. researchgate.net [researchgate.net]

- 12. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 13. par.nsf.gov [par.nsf.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Bis(2-cyanoethyl) Ether from Acrylonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a significant chemical intermediate characterized by a flexible ether linkage and two terminal nitrile functionalities.[1] These reactive groups make it a valuable precursor in the synthesis of polymers, plasticizers, and corresponding diamines through hydrogenation.[2] This guide provides a comprehensive overview of its synthesis from acrylonitrile and water, detailing the underlying reaction mechanism, catalytic strategies, optimized experimental parameters, and rigorous safety protocols. The synthesis hinges on a base-catalyzed double Michael addition, a class of reaction known as cyanoethylation, offering a robust and scalable route to this versatile molecule.

The Chemical Rationale: Mechanism of Synthesis

The formation of bis(2-cyanoethyl) ether from acrylonitrile proceeds via a base-catalyzed cyanoethylation reaction.[3][4] The overall transformation involves the reaction of two moles of acrylonitrile with one mole of water.[2] The process is not a direct etherification but rather a sequential Michael addition, where water acts as the initial nucleophile.

The mechanism can be dissected into three primary stages:

-

In Situ Formation of the Initiating Nucleophile: The reaction is initiated by the deprotonation of water by a strong base (e.g., OH⁻), generating a hydroxide ion. This hydroxide ion then acts as a nucleophile, attacking the electrophilic β-carbon of an acrylonitrile molecule. The nitrile group is a powerful electron-withdrawing group, rendering the β-carbon susceptible to nucleophilic attack.[3] This initial addition forms the ethylene cyanohydrin anion, which is then protonated by water to yield ethylene cyanohydrin.

-

Formation of the Alkoxide Nucleophile: The ethylene cyanohydrin formed in situ is more acidic than water. The basic catalyst deprotonates the hydroxyl group of ethylene cyanohydrin, creating a potent alkoxide nucleophile.

-

Second Michael Addition: This alkoxide nucleophile then attacks a second molecule of acrylonitrile at its β-carbon. This step forms the final carbon-oxygen bond, yielding the bis(2-cyanoethyl) ether product after protonation.

While the reaction can be performed by starting with ethylene cyanohydrin and one equivalent of acrylonitrile, the use of water as the primary reactant is often more practical and economical, as it generates the necessary ethylene cyanohydrin intermediate directly within the reaction mixture.[2]

Figure 1: Reaction mechanism for the synthesis of bis(2-cyanoethyl) ether.

Catalysis and Reaction Parameters

The choice of catalyst and the fine-tuning of reaction parameters are critical for achieving high yield and purity. As a base-catalyzed process, the reaction's efficiency is directly tied to the strength and concentration of the alkaline catalyst.

Catalytic Systems

A variety of alkaline catalysts are effective for this cyanoethylation.[2] The primary function of the catalyst is to generate the nucleophile required to initiate the Michael addition.[3][4]

-

Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used due to their low cost and high basicity. They are typically used as aqueous solutions.[2]

-

Alkaline Earth Metal Hydroxides: Calcium hydroxide (Ca(OH)₂) can also be employed.[2]

-

Quaternary Ammonium Hydroxides: Strongly basic organic hydroxides like benzyl trimethyl ammonium hydroxide (Triton B) are highly effective and can offer improved solubility in organic media.[2][3]

The selection of the catalyst depends on the desired reaction rate, solvent system, and cost considerations for scale-up. Quaternary ammonium hydroxides can sometimes provide better yields by minimizing side reactions.

Key Experimental Parameters

Optimizing the reaction conditions is essential to maximize the yield of the desired product while minimizing the polymerization of acrylonitrile, a common side reaction.

| Parameter | Typical Range | Rationale & Expert Insights |

| Temperature | 15°C to 60°C | The reaction is exothermic. Lower temperatures (15-25°C) are used initially to control the reaction rate and prevent runaway polymerization of acrylonitrile. The temperature can be gently increased (40-60°C) to drive the reaction to completion.[2] |

| Stoichiometry | ~2 moles Acrylonitrile : 1 mole Water | A stoichiometric ratio is theoretically required.[2] In practice, a slight excess of acrylonitrile may be used to ensure complete conversion of the water or the intermediate ethylene cyanohydrin. |

| Catalyst Loading | Catalytic Amount (e.g., 1-5% w/w) | Only a catalytic amount is needed. Higher concentrations can promote side reactions and increase the difficulty of neutralization during workup. |

| Solvent | Dioxane, Benzene, or Neat | The reaction can be run without a solvent (neat). However, the use of a solvent like dioxane can help to control the temperature and improve homogeneity, especially on a larger scale.[2] |

| Reaction Time | 5 to 24 hours | Reaction time is dependent on temperature and catalyst choice. Progress can be monitored by techniques such as Gas Chromatography (GC) or by monitoring the consumption of acrylonitrile. |

Experimental Protocol: A Validated Approach

This protocol is a synthesized representation based on established procedures.[2] It is designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Equipment

-

Reagents: Acrylonitrile (≥99%), Deionized Water, Sodium Hydroxide (50% aq. solution), Dilute Hydrochloric Acid, Ethylene Dichloride (for extraction).

-

Equipment: A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a cooling bath (ice-water). A distillation apparatus for purification is also required.

Step-by-Step Synthesis Procedure

-

Reactor Setup: In a well-ventilated fume hood, assemble the reaction apparatus. Charge the flask with acrylonitrile (e.g., 106 g, 2.0 mol) and deionized water (e.g., 18 g, 1.0 mol).

-

Initial Cooling: Begin stirring the mixture and cool it to 10-15°C using an external ice bath. Causality: This initial cooling is critical to manage the exothermicity of the first addition and prevent uncontrolled polymerization of acrylonitrile.[2]

-

Catalyst Addition: Slowly add the 50% sodium hydroxide solution (e.g., 2 g) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 25°C.

-

Controlled Reaction: Maintain the reaction mixture at 20-25°C with stirring for approximately 5 hours. The mixture may become slightly viscous.

-

Driving to Completion: Allow the mixture to warm to room temperature and then gently heat to 40-45°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Neutralization: Cool the reaction mixture back to room temperature. Slowly add dilute hydrochloric acid until the mixture is neutral (pH ~7, check with pH paper). Trustworthiness: This step is crucial to quench the catalyst and prevent base-catalyzed hydrolysis or reverse reactions during workup.

-

Product Isolation (Extraction): Transfer the neutralized mixture to a separatory funnel. Add ethylene dichloride (e.g., 50 mL) and shake vigorously. Allow the layers to separate and collect the organic (bottom) layer. The aqueous layer can be extracted again to maximize recovery.[2]

-

Purification (Distillation): Combine the organic extracts. The solvent can be removed using a rotary evaporator. The residual oil is then purified by vacuum distillation. The bis(2-cyanoethyl) ether product typically distills at 161-163°C at a pressure of 5.5 mmHg.[2]

Figure 2: Experimental workflow for the synthesis of bis(2-cyanoethyl) ether.

Safety and Handling

Rigorous adherence to safety protocols is paramount due to the hazardous nature of the chemicals involved.

-

Acrylonitrile: This reactant is highly flammable, toxic by inhalation, ingestion, and skin contact, and is classified as a carcinogen.[5][6] All manipulations must be conducted in a certified chemical fume hood. Vapors can form explosive mixtures with air.[5]

-

Bis(2-cyanoethyl) ether: The product is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[7]

-

Sodium Hydroxide: A strong corrosive that can cause severe skin burns and eye damage.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[8]

References

- Bruson, H. A. (1945). Bis(2-cyanoethyl) ether and process for making same. U.S. Patent No. 2,382,036.

-

Rajasekaran, A., et al. (Year not specified). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

- Lohray, B. B., et al. (1977). Process for the manufacture of bis-(2-cyanoethyl)-amine. U.S. Patent No. 4,055,586.

-

Eureka | Patsnap (n.d.). Method for preparing n,n'-bis(2-cyanoethyl)-1,2-ethylenediamine. Eureka | Patsnap. [Link]

-

Wikipedia (n.d.). Cyanoethylation. Wikipedia. [Link]

-

Chemos GmbH & Co.KG (2024). Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG. [Link]

-

New Jersey Department of Health (2005). Hazardous Substance Fact Sheet: Acrylonitrile. NJ.gov. [Link]

-

DCMR (2018). Acrylonitrile SAFETY DATA SHEET. DCMR. [Link]

Sources

- 1. CAS 1656-48-0: Bis(2-cyanoethyl) ether | CymitQuimica [cymitquimica.com]

- 2. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. chemos.de [chemos.de]

- 6. nj.gov [nj.gov]

- 7. fishersci.com [fishersci.com]

- 8. storage.mozardsaas.nl [storage.mozardsaas.nl]

"Bis(2-cyanoethyl) ether" as an intermediate in organic synthesis

While Bis(2-cyanoethyl) ether is a product of cyanoethylation, the cyanoethyl moiety itself is a critical tool in organic synthesis, particularly as a protecting group. In oligonucleotide synthesis, the phosphodiester backbone is often protected as a cyanoethyl phosphotriester. [12]This protecting group is stable during the synthesis but is readily removed by base-catalyzed elimination at the end, releasing acrylonitrile. [10][12]Understanding the chemistry of Bis(2-cyanoethyl) ether provides insight into the potential side reactions in these processes, where nucleophiles can react with the released acrylonitrile. [12]

Conclusion

Bis(2-cyanoethyl) ether is a powerful and versatile intermediate whose value is defined by its symmetrical structure and the reactivity of its terminal nitrile groups. Its ability to be efficiently converted into corresponding diacids and diamines makes it a fundamental building block for materials science and polymer chemistry. [3]For researchers and drug development professionals, a firm grasp of its synthesis, handling, and reactivity opens the door to the creation of novel scaffolds and functional molecules. As the demand for advanced polymers and specialty chemicals continues to grow, the importance of foundational intermediates like Bis(2-cyanoethyl) ether remains firmly established.

References

-

Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem. [Link]

- US2382036A - Bis(2-cyanoethyl)

-

Cyanoethylation - Wikipedia. [Link]

-

Thermophysical Properties of bis(2-cyanoethyl) ether - Chemcasts. [Link]

-

Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. [Link]

-

2-Cyanoethyl Phosphate and its Use in the Synthesis of Phosphate Esters | Journal of the American Chemical Society. [Link]

Sources

- 1. CAS 1656-48-0: Bis(2-cyanoethyl) ether | CymitQuimica [cymitquimica.com]

- 2. Bis(2-cyanoethyl)ether(1656-48-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 4. Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Versatility of Bis(2-cyanoethyl) Ether: A Technical Guide to its Applications in Polymer Chemistry

Abstract

Bis(2-cyanoethyl) ether, also known as 3,3'-oxydipropionitrile, is a unique and versatile chemical intermediate with significant potential in the field of polymer chemistry.[1][2] Its distinct molecular structure, featuring two nitrile groups and a flexible ether linkage, makes it a valuable precursor for the synthesis of high-performance polymers and a functional additive in advanced material formulations. This technical guide provides an in-depth exploration of the potential applications of Bis(2-cyanoethyl) ether, focusing on its role as a building block for novel polyamides and polyesters, and as a key component in the development of high-dielectric materials. This document is intended for researchers, scientists, and professionals in polymer science and material development, offering both foundational knowledge and practical insights into leveraging the properties of this compound.

Introduction: Unveiling the Potential of a Multifunctional Intermediate

Bis(2-cyanoethyl) ether is a colorless to pale yellow liquid characterized by its moderate solubility in polar solvents and relatively low volatility.[1] The presence of two reactive cyanoethyl groups is central to its utility, allowing for chemical transformations into valuable monomers for step-growth polymerization.[2] Furthermore, the inherent polarity imparted by the nitrile groups suggests its potential in applications where high dielectric performance is desired. This guide will systematically explore these applications, providing the scientific rationale and experimental context for each.

Physicochemical Properties of Bis(2-cyanoethyl) ether

A thorough understanding of the physical and chemical properties of Bis(2-cyanoethyl) ether is fundamental to its application in polymer synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 1656-48-0 | [1][3][4] |

| Molecular Formula | C6H8N2O | [1][3][4] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 160-165 °C at 5-6 mmHg | [2] |

| Refractive Index | 1.4395-1.4435 @ 20 °C | [3] |

| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [1][3] |

Application as a Monomer Precursor for High-Performance Polymers

A primary application of Bis(2-cyanoethyl) ether is its role as a precursor to difunctional monomers, specifically a diamine and a dicarboxylic acid. These monomers can then be used to synthesize polyamides and polyesters with a flexible ether linkage integrated into the polymer backbone, which can enhance solubility and processability.

Synthesis of Monomers from Bis(2-cyanoethyl) ether

The two nitrile groups of Bis(2-cyanoethyl) ether can be readily converted to primary amines through hydrogenation or to carboxylic acids via hydrolysis.

Caption: Synthesis pathways from Bis(2-cyanoethyl) ether to polymers.

Methodology:

-

Reaction Setup: In a high-pressure autoclave, charge N-alkylbis(cyanoethyl)amine, a solvent such as 7N methanolic ammonia, and a Raney nickel catalyst.

-

Hydrogenation: Pressurize the autoclave with hydrogen to approximately 50 psi.

-

Reaction Conditions: Heat the mixture while stirring. The reaction temperature and duration will need to be optimized for Bis(2-cyanoethyl) ether.

-

Work-up: After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the catalyst. The solvent can be removed under reduced pressure to yield the crude diamine.

Note: The use of an ammonia-containing solvent helps to suppress the formation of secondary amines during the hydrogenation of nitriles.

The hydrolysis of the nitrile groups to carboxylic acids can be achieved under acidic or basic conditions. A vintage patent describes the hydrolysis of Bis(2-cyanoethyl) ether using aqueous sulfuric acid to produce the corresponding dicarboxylic acid, 3,3'-oxydipropionic acid.[2]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Bis(2-cyanoethyl) ether with an aqueous solution of a strong acid, such as sulfuric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature until the reaction is complete, which can be monitored by techniques like IR spectroscopy (disappearance of the nitrile peak).

-

Work-up: After cooling, the dicarboxylic acid may precipitate from the solution or can be isolated by extraction or crystallization.

Polyamides Derived from bis(3-aminopropyl) ether

The diamine, bis(3-aminopropyl) ether, can be polymerized with various dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The incorporation of the flexible ether linkage is expected to improve the solubility and processability of the resulting polymers compared to fully aromatic polyamides.[6]

General Polycondensation Procedure (Yamazaki-Higashi Reaction):

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the dicarboxylic acid, lithium chloride, and pyridine in N-methyl-2-pyrrolidone (NMP).

-

Polymerization: Add the diamine (bis(3-aminopropyl) ether) and triphenyl phosphite (TPP) to the solution.

-

Reaction Conditions: Heat the reaction mixture to around 105 °C for several hours.

-

Isolation: Precipitate the resulting polymer in a non-solvent like ethanol, followed by washing and drying.

Expected Properties of Polyamides:

| Property | Expected Characteristics | Rationale |

| Solubility | Enhanced solubility in organic solvents. | The ether linkage introduces flexibility and disrupts chain packing.[7][8] |

| Thermal Stability | Good thermal stability, with decomposition temperatures likely above 400 °C. | Dependent on the aromatic content of the diacid comonomer.[8] |

| Mechanical Properties | Formation of tough, flexible films with good tensile strength. | A common characteristic of aromatic polyamides.[7][8] |

| Glass Transition Temp. (Tg) | Lower Tg compared to analogous rigid-rod polyamides. | The ether linkage increases segmental mobility. |

Polyesters Derived from 3,3'-oxydipropionic acid

The dicarboxylic acid, 3,3'-oxydipropionic acid, can be polymerized with a variety of diols through polycondensation to yield polyesters. This can be achieved through melt or solution polymerization techniques.[9]

General Melt Polycondensation Procedure: [10]

-

Esterification: In a reactor equipped for distillation, charge 3,3'-oxydipropionic acid and a molar excess of a diol. Heat the mixture to facilitate the esterification reaction and distill off the water formed.

-

Polycondensation: After the initial esterification, apply a vacuum and increase the temperature to drive the polycondensation reaction by removing the excess diol. A catalyst, such as a titanium or tin compound, is often used in this stage.

-

Isolation: Once the desired molecular weight is achieved (indicated by an increase in melt viscosity), the polymer is extruded and pelletized.

Expected Properties of Polyesters:

| Property | Expected Characteristics | Rationale |

| Crystallinity | Dependent on the diol used; can range from amorphous to semi-crystalline. | The flexible ether linkage may lower the tendency to crystallize. |

| Thermal Properties | The melting point and glass transition temperature will be influenced by the diol structure. | Longer chain diols generally lead to lower melting points.[9] |

| Biodegradability | Potential for biodegradability, especially with aliphatic diols. | Aliphatic polyesters are often susceptible to microbial degradation.[11] |

| Mechanical Properties | Can range from soft and flexible to rigid, depending on the comonomer. | The ether linkage will contribute to flexibility. |

Application in High-Dielectric Materials

The presence of the highly polar nitrile groups (-C≡N) in Bis(2-cyanoethyl) ether makes it and polymers derived from it attractive for applications requiring a high dielectric constant.[12][13][14] High-dielectric materials are crucial for advanced electronics, including capacitors and energy storage devices.

Rationale for High Dielectric Performance

The high dielectric constant of cyanoethyl-containing polymers stems from the large dipole moment of the nitrile group. When subjected to an electric field, these dipoles align, leading to high polarizability and thus a high dielectric constant.[12][13]

Caption: Dipole alignment in a cyano-containing material under an electric field.

Potential Formulations and Applications

Bis(2-cyanoethyl) ether could be utilized in high-dielectric applications in several ways:

-

As a high-K plasticizer or additive: It could be blended with a polymer matrix to increase the overall dielectric constant of the composite. Its liquid nature could also aid in processing.

-

As a monomer for high-K polymers: Polymers synthesized from bis(3-aminopropyl) ether or 3,3'-oxydipropionic acid would have the polar nitrile groups' effect translated into the properties of the final polymer, especially if copolymerized with other monomers that enhance dielectric performance.

-

In cyanoethylation reactions: While not a direct application of the molecule itself, the chemistry of cyanoethylation is highly relevant. Cyanoethylated polymers like cyanoethyl cellulose have shown exceptionally high dielectric constants.[14][15]

Performance of Cyanoethylated Polymers:

| Polymer System | Dielectric Constant (at 1 kHz) | Key Findings | Reference |

| Cyanoethyl Cellulose/PVDF Composite | >30 | All-organic composites with bio-based nanofillers show enhanced dielectric properties. | [14][15] |

| Polyrotaxane with Cyanoethyl Groups | 23.4 | Introduction of cyanoethyl groups significantly increases the dielectric constant. | [12] |

| Copolymers with 2-cyanoethyl acrylate | 16.3-18.9 | High dielectric constant and low dielectric loss achieved in rubbery copolymers. | [13] |

These examples strongly suggest that polymers incorporating the structural motifs of Bis(2-cyanoethyl) ether would be excellent candidates for high-performance dielectric applications.

Other Potential Applications

Plasticizer for Polymers

The early patent literature suggests the use of derivatives of Bis(2-cyanoethyl) ether as plasticizers for synthetic resins.[2] Plasticizers are additives that increase the flexibility and durability of polymers.[16][17] While specific performance data for Bis(2-cyanoethyl) ether as a plasticizer is scarce in modern literature, its molecular structure suggests it could be effective, particularly for polar polymers like PVC. Its compatibility and efficiency would need to be experimentally determined and compared with standard plasticizers like phthalates and adipates.[18]

Solvent for Polymerization

Given its polar nature and liquid state at room temperature, Bis(2-cyanoethyl) ether could also serve as a solvent for certain polymerization reactions or for dissolving polar polymers.

Conclusion and Future Outlook

Bis(2-cyanoethyl) ether is a chemical intermediate with a rich potential that extends into multiple areas of polymer chemistry. Its ability to be transformed into flexible diamine and diacid monomers opens avenues for the creation of novel polyamides and polyesters with enhanced processability. The inherent high polarity of its nitrile groups positions it and its derivatives as highly promising candidates for the development of next-generation high-dielectric materials for advanced electronic applications. While further research is needed to fully characterize the polymers derived directly from this compound and to quantify its performance as a plasticizer, the existing body of knowledge on analogous systems provides a strong foundation and a clear direction for future research and development. The versatility of Bis(2-cyanoethyl) ether makes it a compelling molecule for scientists and engineers working at the forefront of polymer and materials science.

References

-

Highly Dielectric Rubber Bearing Cyanoethyl Group with Various Side-Chain Structures. (2020). Request PDF. [Link]

-

Highly dielectric rubber bearing cyanoethyl group with various side-chain structures. (2020). Polymer Journal. [Link]

-

Achieve High Dielectric and Energy-Storage Density Properties by Employing Cyanoethyl Cellulose as Fillers in PVDF-Based Polymer Composites. (2023). National Institutes of Health. [Link]

-

Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls. (2000). ResearchGate. [Link]

-

Itaconic anhydride functionalized cyanoethyl cellulose with crosslinked structure enabled improved dielectric properties. (2024). ResearchGate. [Link]

-

Functional Aromatic Polyamides. (2018). National Institutes of Health. [Link]

-

Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2013). National Institutes of Health. [Link]

-

Dielectric properties of cyanoethylated bagasse composites. (2002). ResearchGate. [Link]

-

Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl) - Justia Patents. (2008). Justia. [Link]

-

Development of a Highly Efficient Environmentally Friendly Plasticizer. (2021). MDPI. [Link]

-

Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. [Link]

-

Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. (2007). PubMed. [Link]

-

Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452. (n.d.). PubChem. [Link]

- US2382036A - Bis(2-cyanoethyl) ether and process for making same. (1945).

-

1.3.2 - Polyester polyols. (n.d.). PU-Flexible Foam. [Link]

- CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. (2012).

- US5075507A - Process for the preparation of bis(aminopropyl)aliphatic glycols. (1991).

-

Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. (2017). National Institutes of Health. [Link]

-

Plasticizers for PVC. (n.d.). Hallstar. [Link]

-

PLASTICIZERS. (n.d.). Kinam Park. [Link]

Sources

- 1. Bis(2-cyanoethyl) ether | C6H8N2O | CID 15452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]

- 3. Bis(2-cyanoethyl) ether, 98% 10 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 4. Bis(2-cyanoethyl) ether, 98% | Fisher Scientific [fishersci.ca]

- 5. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. upcommons.upc.edu [upcommons.upc.edu]

- 11. Biodegradable Polyester Produced From Non-toxic, Renewable Monomer - Technology Commercialization [license.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 14. Achieve High Dielectric and Energy-Storage Density Properties by Employing Cyanoethyl Cellulose as Fillers in PVDF-Based Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hallstarindustrial.com [hallstarindustrial.com]

- 17. kinampark.com [kinampark.com]

- 18. mdpi.com [mdpi.com]

The Role of Bis(2-cyanoethyl) Ether as a High-Performance Electrolyte Solvent in Lithium-Ion Batteries: A Technical Guide

Foreword: The Quest for Superior Electrolytes

In the relentless pursuit of higher energy density, improved safety, and longer cycle life for lithium-ion batteries, the electrolyte remains a critical and often limiting component. While conventional carbonate-based electrolytes have served the industry well, their inherent limitations in terms of electrochemical stability and safety have spurred the exploration of alternative solvent molecules. Among these, nitriles have emerged as a promising class of compounds, and bis(2-cyanoethyl) ether (BCE) stands out for its unique combination of a high dielectric constant, wide electrochemical window, and potential to form a stable solid electrolyte interphase (SEI) on graphitic anodes.

This technical guide provides a comprehensive overview of bis(2-cyanoethyl) ether as a solvent for lithium-ion battery electrolytes. It is intended for researchers, materials scientists, and professionals in the field of battery technology and drug development who are seeking to understand and leverage the unique properties of this promising solvent. We will delve into its fundamental physicochemical properties, its impact on electrolyte performance, the mechanisms by which it influences the critical electrode-electrolyte interfaces, and practical methodologies for its implementation and characterization.

Physicochemical Properties of Bis(2-cyanoethyl) Ether: A Foundation for Performance

Bis(2-cyanoethyl) ether, with the chemical formula C₆H₈N₂O, is a dinitrile compound featuring an ether linkage.[1] This molecular structure imparts a unique set of physical and chemical properties that are highly relevant to its function as an electrolyte solvent.

| Property | Value | Source |

| IUPAC Name | 3-(2-cyanoethoxy)propanenitrile | [1] |

| CAS Number | 1656-48-0 | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

| Melting Point | -26.3 °C | [3] |

| Boiling Point | 314 °C | [3] |

| Density | ~1.05 g/cm³ (at 20 °C) | [3] |

The presence of two polar nitrile groups contributes to a high dielectric constant, which is crucial for dissolving lithium salts and promoting ion pair dissociation, a prerequisite for high ionic conductivity.[4] The ether backbone provides a degree of flexibility to the molecule and influences its solvation behavior with lithium ions.

Enhancing Electrolyte Performance: A Multifaceted Approach

The incorporation of bis(2-cyanoethyl) ether into lithium-ion battery electrolytes, either as a primary solvent or as an additive, can lead to significant improvements in key performance metrics.

Ionic Conductivity and Lithium-Ion Transference Number

A solid polymer electrolyte incorporating β-cyanoethyl ether functional groups has demonstrated an impressive room-temperature ionic conductivity of 5.4 × 10⁻⁴ S cm⁻¹.[5][6] While this is for a solid-state system, it highlights the potential of the cyanoethyl ether moiety to facilitate efficient ion transport. In liquid electrolytes, the high dielectric constant of BCE is expected to contribute to high ionic conductivity by ensuring a high concentration of free charge carriers.

Furthermore, the same study on the solid polymer electrolyte reported a high lithium-ion transference number of 0.48.[5][6] A high transference number is desirable as it indicates that lithium ions are the primary charge carriers, which helps to minimize concentration polarization and allows for higher power capabilities.

Electrochemical Stability Window

A wide electrochemical stability window is paramount for electrolytes, especially in high-voltage lithium-ion batteries.[7] The aforementioned solid polymer electrolyte with β-cyanoethyl ether groups exhibited a wide electrochemical stability window of 5.3 V (vs Li/Li⁺).[5][6] This suggests that the cyanoethyl ether structure is resistant to oxidation at high potentials, making it a promising candidate for use with next-generation high-voltage cathode materials.[8]

The Critical Role in Solid Electrolyte Interphase (SEI) Formation

The formation of a stable and ionically conductive Solid Electrolyte Interphase (SEI) on the anode surface is arguably the most critical factor for the long-term cycling stability of lithium-ion batteries.[9][10] The composition and morphology of the SEI are highly dependent on the electrolyte formulation.

While direct analysis of the SEI formed in the presence of bis(2-cyanoethyl) ether is not extensively reported in the available literature, insights can be drawn from the behavior of other nitrile-containing additives. Nitriles are known to be electrochemically reduced on the surface of graphitic anodes during the initial charging cycles.[6] This reduction can lead to the formation of a nitrogen-containing passivation layer.

It is hypothesized that the nitrile groups in bis(2-cyanoethyl) ether participate in the formation of a robust and uniform SEI on graphite. This SEI layer is believed to be composed of both inorganic species, such as LiF and Li₂CO₃, and organic decomposition products.[11] A stable SEI layer effectively suppresses the continuous decomposition of the electrolyte, minimizes irreversible capacity loss, and prevents the exfoliation of the graphite anode.[12]

Diagram: Hypothetical SEI Formation Mechanism with Bis(2-cyanoethyl) Ether

Caption: Hypothetical mechanism of SEI formation involving bis(2-cyanoethyl) ether.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the preparation and electrochemical characterization of electrolytes containing bis(2-cyanoethyl) ether. These protocols are designed to be self-validating and are based on established best practices in the field.

Preparation of Bis(2-cyanoethyl) Ether-Based Electrolyte

This protocol describes the preparation of a 1 M LiPF₆ electrolyte in a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and bis(2-cyanoethyl) ether (BCE). All procedures must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

Materials:

-

Lithium hexafluorophosphate (LiPF₆), battery grade

-

Ethylene carbonate (EC), battery grade

-

Dimethyl carbonate (DMC), battery grade

-

Bis(2-cyanoethyl) ether (BCE), battery grade (purified by vacuum distillation and stored over molecular sieves)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: In the glovebox, prepare the desired solvent mixture by volume. For example, to prepare a 1:1:1 (v/v/v) mixture of EC:DMC:BCE, accurately measure equal volumes of each solvent and combine them in a clean, dry bottle.

-

Salt Dissolution: Place a magnetic stir bar in the solvent mixture and place the bottle on a magnetic stirrer.

-

Slow Addition of Salt: Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring. The amount of LiPF₆ should be calculated to achieve a 1 M concentration.

-

Complete Dissolution: Continue stirring until the LiPF₆ is completely dissolved. This may take several hours.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent any contamination.

Diagram: Electrolyte Preparation Workflow

Caption: Workflow for the preparation of a bis(2-cyanoethyl) ether-based electrolyte.

Electrochemical Characterization

Cyclic voltammetry is a powerful technique to investigate the electrochemical stability window of the electrolyte and to study the SEI formation process.

Experimental Setup:

-

Working Electrode: Graphite

-

Counter and Reference Electrode: Lithium metal

-

Electrolyte: 1 M LiPF₆ in EC/DMC/BCE

-

Cell: 2032-type coin cell

-

Potentiostat

Procedure:

-

Assemble the coin cell in an argon-filled glovebox.

-

Allow the cell to rest for at least one hour to ensure proper wetting of the electrodes.

-

Perform the CV scan at a slow scan rate (e.g., 0.1 mV/s) over a potential range of 3.0 V to 0.005 V vs. Li/Li⁺ for several cycles.

-

Analysis: The reduction peaks in the first cathodic scan, typically between 1.0 V and 0.5 V, correspond to the decomposition of the electrolyte and the formation of the SEI.[5][6][13] The subsequent cycles should show a decrease in the intensity of these peaks, indicating the formation of a passivating SEI layer. The onset of significant current at high potentials in an anodic scan indicates the oxidative decomposition of the electrolyte.

EIS is used to probe the impedance characteristics of the battery, providing information about the ionic conductivity of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the resistance of the SEI layer.

Experimental Setup:

-

Cell: Graphite/Li half-cell or Graphite/LiCoO₂ full cell

-

Potentiostat with EIS capability

-

Frequency Range: Typically 100 kHz to 10 mHz

-

AC Amplitude: 5-10 mV

Procedure:

-

Assemble the cell and allow it to stabilize.

-

Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

-

Analysis: The Nyquist plot obtained from the EIS measurement can be fitted to an equivalent circuit model to extract quantitative information. The high-frequency intercept with the real axis represents the bulk electrolyte resistance. The semicircle in the mid-frequency range is typically associated with the charge transfer resistance and the SEI resistance.[14][15]

Performance in Lithium-Ion Cells: A Comparative Perspective

While comprehensive, direct comparative studies of liquid electrolytes containing bis(2-cyanoethyl) ether are not widely available in the public domain, the promising results from solid polymer electrolytes and the fundamental properties of the molecule suggest several potential advantages in full-cell applications.

Expected Benefits:

-

Improved Cycling Stability: A more stable SEI layer formed in the presence of BCE is expected to lead to higher coulombic efficiency and better capacity retention over long-term cycling.[16]

-

Enhanced Rate Capability: The potentially high ionic conductivity of BCE-based electrolytes could enable faster charge and discharge rates.

-

Better Low-Temperature Performance: The low melting point of BCE (-26.3 °C) suggests that electrolytes containing it may maintain good ionic conductivity at sub-zero temperatures.

Further research is needed to provide quantitative, side-by-side comparisons of the performance of lithium-ion cells with and without bis(2-cyanoethyl) ether in the electrolyte.

Safety and Handling Considerations

Bis(2-cyanoethyl) ether is a chemical that requires careful handling. It is classified as a substance that can cause skin, eye, and respiratory tract irritation.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

Bis(2-cyanoethyl) ether presents a compelling case as a promising component for advanced lithium-ion battery electrolytes. Its high dielectric constant, wide electrochemical stability window, and potential to form a stable SEI on graphitic anodes address some of the key limitations of conventional carbonate-based systems. The preliminary data from solid polymer electrolytes containing cyanoethyl ether moieties are highly encouraging, suggesting significant potential for improvements in ionic conductivity and lithium-ion transference number.

However, to fully realize the potential of bis(2-cyanoethyl) ether in liquid electrolytes, further in-depth research is required. Specifically, systematic studies are needed to:

-

Quantify the ionic conductivity and lithium-ion transference number of liquid electrolytes with varying concentrations of BCE.

-

Elucidate the precise mechanism of SEI formation on different anode materials in the presence of BCE and characterize the composition and morphology of the resulting SEI layer using advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS).

-

Conduct comprehensive comparative studies on the cycling performance, rate capability, and coulombic efficiency of full lithium-ion cells with and without BCE as an electrolyte component.

-

Evaluate the compatibility and performance of BCE-based electrolytes with high-voltage cathode materials.

By addressing these research questions, the scientific community can unlock the full potential of bis(2-cyanoethyl) ether and pave the way for the development of safer, longer-lasting, and higher-performance lithium-ion batteries.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

"Bis(2-cyanoethyl) ether" role in materials science research

An In-depth Technical Guide to the Role of Bis(2-cyanoethyl) ether in Materials Science Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(2-cyanoethyl) ether (BCEE), a unique chemical compound whose distinct molecular architecture makes it a versatile tool in modern materials science. We will move beyond a simple recitation of properties to explore the causal relationships between its structure and function, providing researchers and developers with actionable insights into its application in polymers, energy storage, and beyond.

Core Molecular Profile and Physicochemical Properties